2-Phenylethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Phenylethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the phenylethyl, dimethoxyphenyl, and thiophene moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an amine. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as ammonium acetate. The reaction is carried out under reflux conditions to facilitate the formation of the hexahydroquinoline core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl or thiophene moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohols, and substituted phenylethyl or thiophene derivatives.
Scientific Research Applications
2-Phenylethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the thiophene moiety.
2-Phenylethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene moiety in 2-Phenylethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from similar compounds. Thiophene rings are known for their electron-rich nature, which can enhance the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C31H31NO5S |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
2-phenylethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H31NO5S/c1-19-28(31(34)37-14-13-20-8-5-4-6-9-20)29(21-11-12-25(35-2)26(18-21)36-3)30-23(32-19)16-22(17-24(30)33)27-10-7-15-38-27/h4-12,15,18,22,29,32H,13-14,16-17H2,1-3H3 |
InChI Key |
SQOPMRHBQJJUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC)C(=O)OCCC5=CC=CC=C5 |
Origin of Product |
United States |
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